molecular formula C11H10N2O2 B15209358 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one CAS No. 674785-91-2

1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one

Cat. No.: B15209358
CAS No.: 674785-91-2
M. Wt: 202.21 g/mol
InChI Key: RUOSBSOFWBYWAE-UHFFFAOYSA-N
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Description

1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a pyridin-4-yl group at position 2, and an acetyl group at position 2. This structural motif is commonly explored in medicinal chemistry due to its resemblance to bioactive scaffolds . The acetyl group at position 4 may influence solubility and reactivity, making the compound a versatile intermediate for further derivatization .

Properties

CAS No.

674785-91-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C11H10N2O2/c1-7(14)10-8(2)15-11(13-10)9-3-5-12-6-4-9/h3-6H,1-2H3

InChI Key

RUOSBSOFWBYWAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for 1-[5-Methyl-2-(Pyridin-4-yl)-1,3-Oxazol-4-yl]Ethan-1-One

Hantzsch Oxazole Synthesis via α-Haloketone Cyclization

The Hantzsch reaction remains the most widely employed method for constructing the oxazole core. This one-pot protocol involves the condensation of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide with acetamide under reflux conditions in ethanol. The reaction proceeds via nucleophilic displacement of bromide by the amide nitrogen, followed by cyclodehydration (Scheme 1).

Scheme 1: Proposed mechanism for Hantzsch oxazole synthesis.

  • Nucleophilic attack: Acetamide attacks the α-carbon of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, displacing bromide.
  • Cyclization: Intramolecular dehydration forms the oxazole ring.
  • Tautomerization: Keto-enol tautomerism stabilizes the aromatic system.

Reaction optimization studies indicate that ethanol serves as both solvent and proton source, while temperatures of 80–100°C ensure complete conversion within 2–4 hours. Yields typically range from 85% to 93%, with microwave irradiation reducing reaction times to 30 minutes at 100°C.

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

Solvent Temperature (°C) Time (h) Yield (%) Crystallinity
Ethanol 80 4 93 High
THF 65 6 78 Moderate
DMF 120 2 85 Low

Ethanol maximizes yield and crystallinity due to its polarity and hydrogen-bonding capacity, which facilitates both reaction progression and product precipitation.

Ultrasound-Assisted Catalytic Synthesis

Incorporating ultrasound irradiation (25 kHz, 250 W) with InCl3 catalysis (20 mol%) in 50% aqueous ethanol enhances reaction efficiency. This method achieves 95% yield at 40°C within 20 minutes, compared to 6 hours under conventional heating. The cavitation effect of ultrasound promotes reagent mixing and accelerates cyclization, while InCl3 stabilizes intermediates through Lewis acid catalysis.

Critical parameters:

  • Catalyst loading: 20 mol% InCl3 optimizes yield without side-product formation.
  • Solvent composition: 50% ethanol balances solubility and polarity for intermediate stabilization.

Optimization of Reaction Conditions

Catalytic Screening

Comparative catalyst studies highlight InCl3’s superiority over traditional bases:

Catalyst Concentration (mol%) Yield (%) Byproducts (%)
InCl3 20 95 <2
Et3N 20 68 12
Piperidine 20 73 9

InCl3’s dual role as a Lewis acid and dehydrating agent minimizes hydrolytic side reactions, ensuring high regioselectivity.

Microwave Irradiation vs. Conventional Heating

Microwave-assisted synthesis reduces energy consumption and improves reproducibility:

Method Time Yield (%) Purity (%)
Microwave (100°C) 0.5 h 93 99
Reflux (Ethanol) 4 h 89 97

Uniform dielectric heating in microwave systems prevents localized overheating, preserving thermally sensitive functional groups.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 8.58 (d, J = 4.8 Hz, 2H, pyridine H-2/H-6)
  • δ 7.82 (d, J = 4.8 Hz, 2H, pyridine H-3/H-5)
  • δ 2.61 (s, 3H, oxazole C5-CH3)
  • δ 2.42 (s, 3H, acetyl CH3)

IR (KBr, cm⁻¹):

  • 1675 (C=O stretch)
  • 1590 (C=N stretch)
  • 1520 (aromatic C=C)

ESI-MS: m/z 231.1 [M+H]⁺ (calculated 230.07).

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

Method Cost Index Scalability Environmental Impact
Hantzsch (reflux) Low High Moderate
Ultrasound/InCl3 Moderate Medium Low
Microwave High Low Low

The Hantzsch method remains optimal for industrial-scale production due to low solvent costs and simple infrastructure requirements. Ultrasound-assisted synthesis offers a greener alternative but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological target being investigated .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Oxazole Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one 2: Pyridin-4-yl; 5: Methyl C₁₁H₁₀N₂O₂ 202.21 (calc.) Antimicrobial potential (inferred)
1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one 2: Cyclopropyl; 5: H C₈H₉NO₂ 151.16 Enhanced lipophilicity
2-Chloro-1-(5-methyl-1,3-oxazol-4-yl)ethan-1-one 2: H; 5: Methyl; 4: Cl C₆H₅ClN₂O₂ 170.60 Reactivity for nucleophilic substitution
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole core; 5: Methyl C₁₂H₁₂N₂O 200.24 Anticancer applications (inferred)

Key Observations :

  • Pyridinyl vs.
  • Chlorine Substitution : The chloro-substituted oxazole () exhibits higher reactivity due to the electronegative chlorine, making it a better electrophile for synthetic modifications compared to the acetylated target compound .
  • Oxazole vs. Pyrazole : Pyrazole derivatives (e.g., ) show distinct electronic profiles due to the additional nitrogen atom, which may alter metabolic stability and target selectivity compared to oxazole-based compounds .

Antimicrobial Activity

Oxazole derivatives with pyridinyl groups, such as those reported in , demonstrate potent antimicrobial activity. For example, compounds like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone (1a) exhibit MIC values <1 µg/mL against Staphylococcus aureus . While direct data for the target compound are unavailable, its structural similarity suggests comparable bioactivity, warranting further testing.

Pharmacokinetic Properties

  • Lipophilicity : The cyclopropyl-substituted oxazole () has a lower molecular weight (151.16) and higher lipophilicity (LogP ~1.5) than the target compound, which may enhance membrane permeability .
  • Solubility : The acetyl group in the target compound improves aqueous solubility compared to brominated analogues (e.g., ), which often require organic solvents for formulation .

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